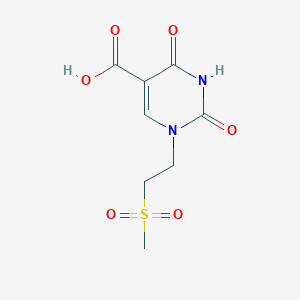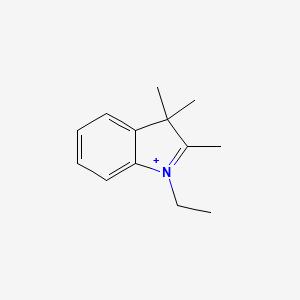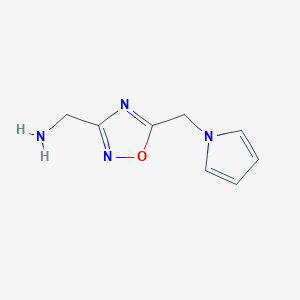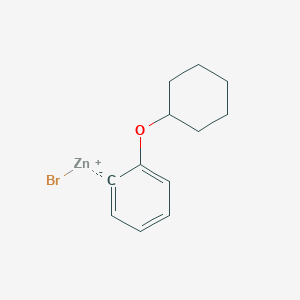
2-CyclohexyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CyclohexyloxyphenylZinc bromide is an organozinc compound with the molecular formula C12H15BrOZn. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds. It is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-CyclohexyloxyphenylZinc bromide can be synthesized through the reaction of 2-bromo-1-cyclohexyloxybenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Bromo-1-cyclohexyloxybenzene+Zn→2-CyclohexyloxyphenylZinc bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-CyclohexyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-CyclohexyloxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-CyclohexyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the cyclohexyloxy group.
CyclohexylZinc bromide: Similar but lacks the phenyl group.
2-MethoxyphenylZinc bromide: Similar but has a methoxy group instead of a cyclohexyloxy group.
Uniqueness
2-CyclohexyloxyphenylZinc bromide is unique due to the presence of both the cyclohexyloxy and phenyl groups, which provide distinct reactivity and selectivity in organic synthesis reactions. This makes it a valuable reagent for the synthesis of complex molecules that require specific functional group compatibility.
Propriétés
Formule moléculaire |
C12H15BrOZn |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
bromozinc(1+);cyclohexyloxybenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
REWBILATOJZMLD-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


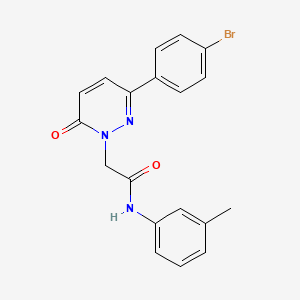


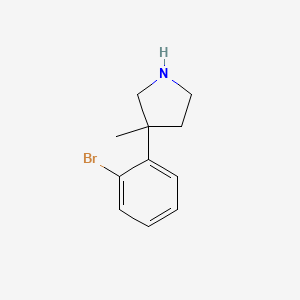
![(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14880276.png)
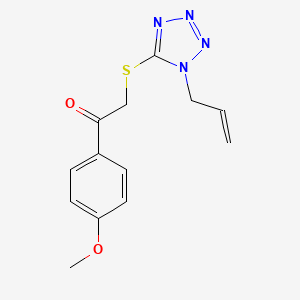
![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
![5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
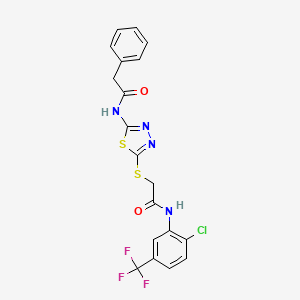
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
